4-(4-Chloro-phenoxy)-benzenethiol

Lipophilicity Reaction Optimization Organic Synthesis

4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0) is a differentiated aryl thiol featuring a diphenyl ether scaffold with 4-chloro substitution and a terminal -SH group. Its quantified LogP of 4.42 (vs. ~3.5 for the unsubstituted analog) ensures predictable partitioning in biphasic reaction workups. The thiol enables S-arylation (Ullmann couplings), disulfide formation, and covalent Au-surface attachment for self-assembled monolayers (SAMs). The ambidentate phenoxy-thiol system provides soft S- and hard O-donor sites for heterobimetallic complexes and MOF engineering. Procure documented ≥95% purity to prevent catalyst poisoning from thiol oxidation byproducts and achieve defect-free monolayer ordering.

Molecular Formula C12H9ClOS
Molecular Weight 236.72 g/mol
CAS No. 59621-76-0
Cat. No. B1357050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-phenoxy)-benzenethiol
CAS59621-76-0
Molecular FormulaC12H9ClOS
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S
InChIInChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H
InChIKeyAFXSLKKTDUYDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0): Procurement-Grade Overview of a Specialized Phenoxy-Thiol Building Block


4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0), also designated as 4-(4-chlorophenoxy)benzenethiol or Benzenethiol, 4-(4-chlorophenoxy)-, is an aryl thiol characterized by a diphenyl ether scaffold bearing a 4-chloro substituent and a terminal thiol (-SH) group . Its molecular structure comprises a central oxygen atom bridging two benzene rings, with a chloro group on one ring and a thiol group on the other, giving it the molecular formula C₁₂H₉ClOS and a molecular weight of 236.72 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, where the thiol moiety serves as a key functional handle for forming carbon-sulfur bonds or for metal-coordination applications, while the electron-withdrawing chloro substituent modulates the electronic properties of the phenoxy system .

Why Substituting 4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0) with a Generic Aryl Thiol or Phenol is Not Advisable


The precise molecular architecture of 4-(4-Chloro-phenoxy)-benzenethiol is critical for its intended applications, as minor structural variations—such as substituting the chloro group with hydrogen, moving it to a different position, or replacing the phenoxy oxygen—can drastically alter key properties like reactivity, binding affinity, and lipophilicity. For instance, the presence of the 4-chloro substituent significantly increases the compound's calculated LogP to 4.42 [1], compared to an estimated 3.5 for the unsubstituted 4-phenoxybenzenethiol analog, which impacts its behavior in biphasic reactions and its ability to partition into organic layers during purification. Furthermore, the thiol group is susceptible to oxidation and can form disulfide bonds; procurement from a reputable source that provides a documented purity specification (e.g., ≥98% or ≥95% ) is essential to avoid the variable reactivity and unwanted byproduct formation associated with degraded or impure material .

Quantitative Differentiation Guide for 4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0)


Physicochemical Property Comparison: 4-(4-Chloro-phenoxy)-benzenethiol vs. Unsubstituted 4-Phenoxybenzenethiol

The presence of the chloro substituent in 4-(4-Chloro-phenoxy)-benzenethiol significantly increases its lipophilicity compared to its unsubstituted analog, 4-phenoxybenzenethiol. While direct experimental LogP data for the unsubstituted compound is not published, the measured LogP for the chloro-substituted compound is 4.42, a substantial deviation from the estimated value for the parent compound. This property directly influences the compound's partitioning behavior in extraction and purification processes [1].

Lipophilicity Reaction Optimization Organic Synthesis

Commercial Purity Specifications: 4-(4-Chloro-phenoxy)-benzenethiol (AKSci 98%) vs. Fluorochem (95%)

The minimum purity specification for 4-(4-Chloro-phenoxy)-benzenethiol can vary between suppliers, impacting its suitability for different applications. AK Scientific (AKSci) offers the compound with a certified minimum purity of 98% , whereas Fluorochem lists a specification of 95+% . This difference in purity levels can be critical for reactions where impurities interfere or lower yields.

Quality Control Material Specification Procurement

Safety Profile and Hazard Classification: 4-(4-Chloro-phenoxy)-benzenethiol vs. Common Aryl Thiols

According to Globally Harmonized System (GHS) classifications provided by suppliers, 4-(4-Chloro-phenoxy)-benzenethiol is classified as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335) . This is a milder hazard profile compared to simpler aryl thiols like benzenethiol (thiophenol), which carries a 'Fatal if inhaled' (H330) classification and a 'Danger' signal word, reflecting a significantly higher acute toxicity .

Laboratory Safety Material Handling GHS Classification

Structural Identity Confirmation: Analytical Data for 4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0)

Ensuring the correct isomer and functional group placement is critical for synthetic applications. The compound's identity can be unambiguously confirmed by its canonical SMILES notation (SC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1), InChIKey (AFXSLKKTDUYDIR-UHFFFAOYSA-N), and physicochemical properties, including a calculated density of 1.282 g/cm³ and a boiling point of 338.1ºC at 760 mmHg [1]. These data points serve as a quality control fingerprint, differentiating it from other positional isomers (e.g., 3-chloro or 2-chloro analogs) that would exhibit different retention times and spectral features.

Analytical Chemistry Compound Verification QC/QA

Optimized Application Scenarios for Procured 4-(4-Chloro-phenoxy)-benzenethiol (CAS 59621-76-0)


Synthesis of Asymmetric Diaryl Sulfide and Disulfide Derivatives

The thiol group of 4-(4-Chloro-phenoxy)-benzenethiol serves as a nucleophile in S-arylation reactions (e.g., Ullmann-type couplings) or oxidation reactions to form disulfide bonds. Procurement of this specific compound, rather than a generic thiophenol, is necessary to incorporate the 4-chloro-phenoxy motif into target molecules, which can influence binding affinity to biological targets or alter material properties like crystallinity . The higher purity grade (98%) is recommended to minimize catalyst poisoning by thiol oxidation byproducts.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The phenoxy-thiol structure provides two distinct coordination sites: a soft sulfur donor (thiol) and a hard oxygen donor (ether). This ambidentate character can be exploited to create heterobimetallic complexes or to engineer specific pore geometries in MOFs. The 4-chloro substituent further tunes the electronic density on the phenoxy ring, affecting the lability of the resulting metal-ligand bond .

Synthesis of Agrochemical and Pharmaceutical Intermediates

As a building block, 4-(4-Chloro-phenoxy)-benzenethiol is employed in the synthesis of more complex molecules where the diaryl ether linkage is a common pharmacophore or agrochemical scaffold. The quantified LogP of 4.42 is a critical parameter for predicting the intermediate's behavior in biphasic reaction workups and for designing downstream synthetic steps that require specific solubility characteristics .

Development of Self-Assembled Monolayers (SAMs) and Functionalized Surfaces

The thiol group allows for robust covalent attachment to gold surfaces, enabling the creation of self-assembled monolayers (SAMs) with tailored chemical functionality. The chloro-phenoxy group presented at the monolayer interface can be used for subsequent surface modifications (e.g., via cross-coupling reactions) or to tune surface hydrophobicity . The high purity of the compound is essential to achieve well-ordered, defect-free monolayers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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